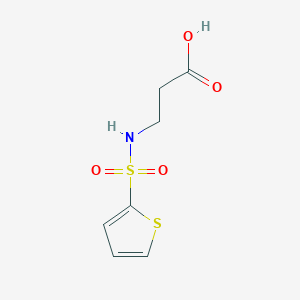

3-(Thiophene-2-sulfonamido)propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

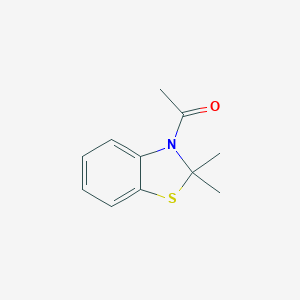

Thiophene is a heterocyclic compound consisting of a five-membered ring made up of four carbon atoms and one sulfur atom . Propanoic acid is a carboxylic acid with the formula CH3CH2COOH . Sulfonamides are a group of compounds containing the functional group R-SO2-NR’R’‘, where R, R’, and R’’ are organic groups .

Synthesis Analysis

Thiophene can be synthesized through various methods, including the reaction of buta-1,3-diene and sulfur, facilitated by a phosphoric acid catalyst . The synthesis of a sulfonamide typically involves the reaction of a sulfonyl chloride with an amine .Molecular Structure Analysis

Thiophene has a five-membered ring structure with a fascinating resonance, or delocalization, of electrons across the ring . The sulfur atom in thiophene contributes one lone pair of electrons to this π-system .Chemical Reactions Analysis

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They have a prominent role in the advancement of organic semiconductors .Physical And Chemical Properties Analysis

Thiophene is a colorless liquid that possesses a mildly pleasant smell, somewhat similar to benzene . It is soluble in most organic solvents such as alcohol, ether, and chloroform, but it is slightly soluble in water .Applications De Recherche Scientifique

Synthesis and Biological Activity

- Thiophene sulfonamide derivatives, including compounds similar to 3-(Thiophene-2-sulfonamido)propanoic acid, have been synthesized via Suzuki cross-coupling reactions. These compounds exhibited significant urease inhibition and hemolytic activities, with one derivative showing the highest urease inhibition activity. Additionally, their antibacterial activities were also investigated, highlighting their potential in therapeutic applications (Noreen et al., 2017).

Computational Analysis for Drug Design

- A computational study was conducted on thiophene sulfonamide derivatives, analyzing their structural, molecular orbitals, optical, and thermodynamic parameters. This research is crucial for understanding the stability and nonlinear optical responses of these compounds, which are important in drug design (Mubarik et al., 2021).

Inhibition of Carbonic Anhydrase Enzymes

- Thiophene-based sulfonamides, closely related to this compound, have shown potent inhibition effects on carbonic anhydrase I and II isoenzymes. This study contributes to the development of novel inhibitors, potentially useful in therapeutic contexts (Alım et al., 2020).

Chemical Synthesis and Modification

- Research has also focused on the synthesis of various thiophene sulfonamide derivatives for potential use in different scientific applications. These include studies on the synthesis of 5,6-Dihydro-6- methyl-4H- thieno [2,3-b] thiopyrane-4-one-2-sulfonamide and other related compounds (Wang Miao, 2007).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-(thiophen-2-ylsulfonylamino)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO4S2/c9-6(10)3-4-8-14(11,12)7-2-1-5-13-7/h1-2,5,8H,3-4H2,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGHCOXJSXMMPHU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)S(=O)(=O)NCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-bromo-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-furamide](/img/structure/B351194.png)

![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2,2,2-trifluoroacetamide](/img/structure/B351198.png)

![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]benzenesulfonamide](/img/structure/B351200.png)

![N-(2-methyl-5-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)nicotinamide](/img/structure/B351203.png)

![3-Ethoxy-4-{2-[(3-methylphenyl)amino]-2-oxoethoxy}benzoic acid](/img/structure/B351266.png)